molecular formula C₉¹³CH₁₅N₅O₄ B1157558 2'-Deoxyadenosine-3'-13C Monohydrate

2'-Deoxyadenosine-3'-13C Monohydrate

Cat. No.: B1157558
M. Wt: 270.26
Attention: For research use only. Not for human or veterinary use.
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Description

Strategic Role of Carbon-13 Isotopes in Advanced Research Methodologies

Carbon is the backbone of all organic molecules, making its isotope, Carbon-13 (¹³C), a particularly valuable tool in biochemical research. nih.gov Carbon-13 is a naturally occurring, stable isotope that accounts for about 1.1% of all carbon on Earth. nih.gov Its key distinction from the much more abundant Carbon-12 is its nuclear spin of ½. nih.gov This non-zero spin makes the ¹³C nucleus NMR-active, meaning it can be detected and studied using nuclear magnetic resonance spectroscopy. nih.govacs.org

This property is the basis for some of the most advanced research methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides detailed information about the structure of carbon-containing molecules. nih.gov When a compound like 2'-Deoxyadenosine (B1664071) is labeled with ¹³C at a specific site (the 3' position in this case), it creates a unique signal in the NMR spectrum. This allows researchers to unambiguously identify that specific carbon atom within the molecule and study its environment and interactions with other molecules, such as proteins or other nucleic acids. nih.govresearchgate.net Site-specific labeling simplifies complex spectra and is crucial for studying the structural dynamics of large biomolecules like DNA and RNA. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry separates molecules based on their mass-to-charge ratio. Since a ¹³C atom is heavier than a ¹²C atom, a ¹³C-labeled compound can be easily distinguished from its unlabeled counterpart in a mass spectrometer. researchgate.net This allows for precise quantification and tracing of metabolic pathways. acs.org Researchers can introduce a ¹³C-labeled substrate into cells and track how the ¹³C is incorporated into various metabolites over time, a technique known as metabolic flux analysis. nih.govacs.org

The use of ¹³C-labeled compounds is considered safe for human studies, leading to diagnostic applications like the urea (B33335) breath test for detecting Helicobacter pylori infections. isotope.comnih.gov

Overview of 2'-Deoxyadenosine as a Fundamental Nucleoside

2'-Deoxyadenosine is a fundamental building block of deoxyribonucleic acid (DNA). copernicus.orgunimi.it It is a deoxyribonucleoside, composed of the purine (B94841) nucleobase, adenine (B156593), linked to a deoxyribose sugar. medchemexpress.com The "2'-deoxy" designation indicates that the hydroxyl group (-OH) found at the 2' position of the ribose sugar in RNA is replaced by a hydrogen atom in DNA. medchemexpress.com

Within the DNA double helix, 2'-deoxyadenosine (A) forms two hydrogen bonds with its complementary pyrimidine (B1678525) base, deoxythymidine (T). medchemexpress.com This specific pairing is essential for the stable structure of DNA and the accurate replication and transmission of genetic information. unimi.it

As a crucial component for DNA synthesis, 2'-deoxyadenosine plays a vital role in cell growth, proliferation, and differentiation. unimi.it Its metabolism is tightly regulated within the cell. The phosphorylated form, 2'-deoxyadenosine triphosphate (dATP), serves as a direct precursor for DNA polymerase during replication. medchemexpress.com

The fundamental importance of 2'-deoxyadenosine in these core biological processes makes its isotopically labeled forms, such as 2'-Deoxyadenosine-3'-13C Monohydrate, invaluable for studying DNA structure, function, and metabolism in detail.

Data Tables

Table 1: Properties of 2'-Deoxyadenosine This table summarizes the key chemical and physical properties of the unlabeled 2'-Deoxyadenosine compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N₅O₃ nih.gov
Molecular Weight 251.24 g/mol nih.gov
Appearance White odorless crystals nih.gov
Melting Point 189 °C nih.gov
Solubility Soluble in water researchgate.net
Role DNA nucleoside unimi.itmedchemexpress.com

Table 2: Properties of Isotopically Labeled 2'-Deoxyadenosine Variants This table provides details on various isotopically labeled forms of 2'-Deoxyadenosine, including the specific focus of this article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Isotopic EnrichmentLabeled Position(s)
This compound C₉¹³CH₁₅N₅O₄270.25>99% ¹³C3' (deoxyribose)
2'-Deoxyadenosine (¹⁵N₅) Monohydrate C₁₀H₁₅¹⁵N₅O₄274.2296-98% ¹⁵NAll 5 Nitrogen atoms
2'-Deoxyadenosine (¹³C₁₀, ¹⁵N₅) Monohydrate ¹³C₁₀H₁₃¹⁵N₅O₃·H₂O284.1598% ¹³C, 96-98% ¹⁵NAll Carbon and Nitrogen atoms
2'-Deoxyadenosine (deoxyribose-2-¹³C) Monohydrate C₉¹³CH₁₃N₅O₃·H₂O270.2599% ¹³C2' (deoxyribose)
Data for this table has been compiled from manufacturer specifications and chemical databases. researchgate.net

Properties

Molecular Formula

C₉¹³CH₁₅N₅O₄

Molecular Weight

270.26

Origin of Product

United States

Synthetic Methodologies for 2 Deoxyadenosine 3 13c Monohydrate

Chemical Synthesis Approaches for Site-Specific 13C Labeling

Stereoselective Synthesis of the Deoxyribose Moiety

The cornerstone of the chemical synthesis is the preparation of a 2-deoxy-D-ribose derivative stereoselectively labeled with 13C at the C-3 position. While the synthesis of deoxyribose labeled at other positions has been reported, achieving specific labeling at the 3'-position requires a tailored approach. A plausible synthetic route could commence from a readily available, non-carbohydrate 13C-labeled precursor.

One potential strategy involves an asymmetric aldol (B89426) reaction to construct the chiral backbone of the sugar. For instance, a reaction between a suitable two-carbon aldehyde equivalent and a 13C-labeled ketone could establish the C3-C4 bond with the desired stereochemistry. Subsequent functional group manipulations, including reduction and cyclization, would lead to the furanose ring. Protecting groups are crucial throughout this process to ensure the desired regioselectivity of the reactions and to prevent unwanted side reactions.

A key intermediate in such a synthesis would be a protected 2-deoxy-D-ribofuranose with the 13C label at the 3'-position. The stereochemistry at each chiral center must be rigorously controlled, often employing chiral auxiliaries or catalysts.

Table 1: Key Intermediates in the Proposed Chemical Synthesis of 2'-Deoxy-D-ribose-3'-13C

IntermediateStructure (Proposed)Key Synthetic Step
1,5-di-O-benzoyl-2-deoxy-3-13C-D-ribofuranoseA furanose ring with benzoyl protecting groups at C1 and C5, and a 13C at the C3 position.Cyclization of the acyclic precursor and protection.
1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose-3-13CA protected and activated deoxyribose sugar ready for glycosylation.Introduction of a leaving group at the anomeric carbon.

Glycosylation Strategies for Adenine (B156593) Base Attachment

For the synthesis of 2'-Deoxyadenosine-3'-13C, N6-benzoyladenine is commonly used as the nucleobase to prevent side reactions at the exocyclic amino group. The silylated N6-benzoyladenine is reacted with the activated 3'-13C-labeled deoxyribose derivative. The reaction conditions must be carefully optimized to ensure high β-selectivity, as the formation of the α-anomer is an undesired side product.

Regioselective Introduction of the 13C Isotope at the 3' Position

Achieving regioselective introduction of the 13C isotope at the 3'-position is the most challenging aspect of the chemical synthesis. A potential route could start from a precursor where the carbon destined to be C-3 is introduced from a 13C-labeled source, such as [13C]formaldehyde or a [13C]methyl halide, early in the synthetic sequence.

An alternative, though complex, approach could involve the selective oxidation of the 3'-hydroxyl group of a pre-formed, appropriately protected 2'-deoxyribose derivative to a ketone. This could then be followed by a Wittig-type reaction with a 13C-labeled phosphonium (B103445) ylide to introduce the 13C-methylene group, which would then require further stereoselective reduction and functional group manipulation to regenerate the 3'-hydroxyl group. However, such a sequence would likely be low-yielding and present significant stereochemical control challenges.

Following the successful glycosylation, the final step is the removal of all protecting groups. The benzoyl or toluoyl groups on the sugar moiety and the N6-benzoyl group on the adenine base are typically removed under basic conditions, for example, with methanolic ammonia. The resulting 2'-Deoxyadenosine-3'-13C is then purified by chromatographic techniques to yield the monohydrate form upon crystallization from an aqueous solution.

Enzymatic Synthesis and Derivatization Strategies

Enzymatic methods offer a powerful and often more selective alternative to chemical synthesis, operating under mild conditions and with high stereospecificity. Biocatalytic approaches are particularly attractive for the synthesis of isotopically labeled compounds. nih.govnih.govrsc.org

Nucleoside Phosphorylase-Mediated Transglycosylation for 2'-Deoxynucleoside Synthesis

Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible phosphorolysis of the N-glycosidic bond of nucleosides. nih.gov This reversibility can be exploited for the synthesis of new nucleosides via a process called transglycosylation. In this approach, a donor nucleoside provides the deoxyribosyl moiety, which is transferred to an acceptor nucleobase.

For the synthesis of 2'-Deoxyadenosine-3'-13C, a key component would be a suitable 2'-deoxyribose-1-phosphate donor labeled at the 3'-position. Alternatively, a donor nucleoside, such as thymidine (B127349) labeled with 13C at the 3'-position of its sugar ring, could be used. Purine (B94841) nucleoside phosphorylase (PNP), particularly from Escherichia coli, is known for its broad substrate specificity and can accept various modified purine bases and sugar moieties. nih.govnih.gov

The general enzymatic reaction would be: Thymidine-3'-13C + Adenine ⇌ 2'-Deoxyadenosine-3'-13C + Thymine

This reaction is catalyzed by a combination of thymidine phosphorylase (TP) and purine nucleoside phosphorylase (PNP). The equilibrium of the reaction can be driven towards the synthesis of the desired product by using a high concentration of the acceptor base (adenine) or by removing the by-product (thymine).

Table 2: Enzymes in the Biocatalytic Synthesis of 2'-Deoxyadenosine-3'-13C

EnzymeEC NumberRole
Thymidine Phosphorylase (TP)2.4.2.4Cleavage of the donor nucleoside (e.g., 3'-13C-Thymidine) to generate 2-deoxy-α-D-ribofuranose-1-phosphate-3'-13C.
Purine Nucleoside Phosphorylase (PNP)2.4.2.1Transfer of the 2-deoxyribosyl-3'-13C moiety to the acceptor base (adenine).

Biocatalytic Approaches for Isotopic Enrichment

Modern biocatalytic methods are increasingly being used for the specific introduction of isotopic labels into complex molecules. nih.gov This can be achieved by utilizing whole-cell systems or isolated enzymes. For instance, genetically engineered microorganisms can be grown on a medium containing a 13C-labeled carbon source, leading to the incorporation of the isotope into various metabolites, including nucleosides.

To achieve site-specific labeling, one could employ a combination of metabolic engineering and enzymatic synthesis. For example, an E. coli strain deficient in certain metabolic pathways could be fed with a specifically 13C-labeled precursor that is channeled directly into the synthesis of the deoxyribose moiety. Subsequent isolation of the labeled nucleosides or their precursors, followed by enzymatic transglycosylation, could yield the desired 2'-Deoxyadenosine-3'-13C. While this approach offers the potential for high efficiency and selectivity, it requires significant effort in metabolic pathway engineering and optimization.

Purification and Analytical Characterization Techniques for Labeled Compounds

Following synthesis, the product is a mixture containing the desired labeled compound, unreacted starting materials, side products, and potentially unlabeled or mislabeled species. Therefore, rigorous purification and multi-faceted analytical validation are imperative.

Chromatography is the primary tool for both the purification of the final product and the assessment of its chemical purity.

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is the method of choice for purifying the crude synthetic product. The separation is based on the differential partitioning of components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a water/acetonitrile gradient). Fractions are collected and analyzed, and those containing the pure compound are pooled.

Ultra-High-Performance Liquid Chromatography (UHPLC): For analytical purposes, UHPLC coupled with a suitable detector is used to assess the chemical purity of the final product. nih.gov This technique offers higher resolution and faster analysis times compared to traditional HPLC. almacgroup.com A pure sample should yield a single, sharp peak, and its purity can be quantified by measuring the area of this peak relative to the total area of all detected peaks. Methods combining UHPLC with mass spectrometry (LC-MS) provide a powerful tool for separating the analyte from impurities while simultaneously confirming its mass. almacgroup.com

It is important to note that while chromatography excels at establishing chemical purity (separating the target molecule from other chemical entities), the assessment of isotopic purity (the percentage of molecules that contain the ¹³C label) is primarily accomplished using spectroscopic methods. almacgroup.comrsc.org

Spectroscopic techniques provide definitive evidence for the successful incorporation of the ¹³C label at the correct position and determine the extent of isotopic enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the labeled compound. nih.gov The incorporation of a single ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1.00335 Da. The mass spectrometer can resolve the unlabeled (M) and labeled (M+1) isotopic peaks. The relative intensities of these peaks are used to calculate the isotopic enrichment, after correcting for the natural abundance of ¹³C (approximately 1.1%). researchgate.netalmacgroup.com

Table 1: Representative Mass Spectrometry Data for 2'-Deoxyadenosine-3'-¹³C

Ion SpeciesTheoretical m/z (Unlabeled C₁₀H₁₃N₅O₃)Theoretical m/z (Labeled [¹²C₉¹³C₁]H₁₃N₅O₃)Observed Mass Shift
[M+H]⁺252.1142253.1176+1.0034
[M+Na]⁺274.0961275.0995+1.0034

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for verifying the precise location of the isotopic label. While 1D ¹³C NMR can confirm the presence of the enriched carbon, 2D NMR techniques are required for unambiguous positional assignment. magritek.com

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. ucsb.edu For 2'-Deoxyadenosine-3'-¹³C, a strong cross-peak will appear between the proton at the 3' position (H3') and the enriched ¹³C nucleus at the 3' position (C3'). The absence of significant splitting in adjacent carbon signals confirms the site-specific nature of the label.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov It provides further confirmation of the C3' assignment by showing correlations from H3' to neighboring carbons (like C2' and C4') and from other protons (like H1' and H4') to the labeled C3' carbon. ucsb.edu

Table 2: Representative NMR Data for Positional Validation of 2'-Deoxyadenosine-3'-¹³C

NucleusExpected Chemical Shift (ppm) (Unlabeled)Key 2D NMR Correlation for Validation
H3'~4.6HSQC: Strong cross-peak to C3'
C3'~71.8HSQC: Strong cross-peak to H3' HMBC: Cross-peaks to H1', H2', H4'
H1'~6.4HMBC: Correlation to C3'
H4'~4.1HMBC: Correlation to C3'

By combining these synthetic, chromatographic, and spectroscopic methodologies, researchers can confidently produce and validate 2'-Deoxyadenosine-3'-¹³C Monohydrate, enabling advanced studies into the fundamental molecular processes of life.

Advanced Spectroscopic Applications in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2'-Deoxyadenosine-3'-13C Monohydrate

In-cell and In-situ NMR Spectroscopic Methodologies using Labeled Tracers

In-cell and in-situ NMR spectroscopy offer a unique window into the intracellular environment, allowing for the observation of biomolecules and their interactions within living cells at atomic resolution. The use of ¹³C-labeled tracers like 2'-Deoxyadenosine-3'-¹³C Monohydrate is pivotal for these techniques, as the ¹³C nucleus provides a distinct signal that can be differentiated from the vast background of unlabeled molecules.

Researchers have successfully utilized ¹³C-labeled deoxynucleosides to probe the conformational changes of these molecules when bound to enzymes. For instance, studies on the interaction of ¹³C-labeled 2'-deoxyadenosine (B1664071) with deoxycytidine kinase have employed transferred nuclear Overhauser effect (TRNOE) and transferred dipole-dipole cross-correlated relaxation (CCR) experiments. These studies revealed that the deoxyribose sugar of 2'-deoxyadenosine adopts a specific "South-type" conformation upon binding to the enzyme, providing insights into the near transition state structure of the ligand-enzyme complex. slu.se

Furthermore, the site-specific incorporation of ¹³C-labeled deoxynucleosides into DNA strands facilitates the study of DNA structural dynamics. nih.gov Techniques such as ¹³C-ZZ-exchange spectroscopy can be used to characterize the kinetics of conformational changes in DNA structures like Holliday junctions. nih.gov For example, by selectively labeling a specific deoxyguanosine residue in a G-quadruplex, researchers were able to monitor the slow exchange between two different folded forms of the structure. nih.gov Real-time NMR experiments following a temperature jump allowed for the determination of the re-equilibration rate between these conformations. nih.gov These dynamic insights are crucial for understanding the biological functions of non-canonical DNA structures. mdpi.com

The metabolic fate of 2'-deoxyadenosine can also be tracked within living cells using ¹³C NMR. Following the administration of ¹³C-labeled substrates, the incorporation of the isotope into various downstream metabolites can be monitored over time, providing a dynamic view of metabolic pathways. nih.gov While direct ¹³C NMR can be challenging due to lower sensitivity, it offers a non-invasive way to follow metabolic fluxes in real-time. nih.govnih.gov

Table 1: Applications of ¹³C-labeled 2'-Deoxyadenosine in In-cell and In-situ NMR

NMR TechniqueResearch FocusKey FindingsReference
Transferred NOE (TRNOE) SpectroscopyConformation of enzyme-bound 2'-deoxyadenosineRevealed a South-type sugar pucker for 2'-deoxyadenosine when bound to deoxycytidine kinase. slu.se
¹³C-ZZ-Exchange SpectroscopyDNA structural dynamics and kineticsCharacterized the exchange rates between different conformers of a Holliday junction mimic. nih.gov
Real-time ¹³C NMRMonitoring DNA structural re-equilibrationDetermined the rate of interconversion between two G-quadruplex folds after a temperature jump. nih.gov
¹³C Magnetic Resonance Spectroscopy (MRS)Metabolic flux analysis in tumor cellsTraced the incorporation of ¹³C from labeled substrates into various intracellular metabolites over time. nih.gov

Mass Spectrometry (MS) in Conjunction with Isotopic Labeling

Mass spectrometry, particularly when coupled with isotopic labeling, is an exceptionally sensitive and quantitative technique for studying the metabolism and modification of nucleosides like 2'-deoxyadenosine.

Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for precisely measuring the ratio of stable isotopes in a sample. When used with compounds like 2'-Deoxyadenosine-3'-¹³C Monohydrate, IRMS can trace the metabolic fate of the labeled carbon atom. A key application of this methodology is in the study of DNA adducts—covalent modifications to DNA that can arise from both endogenous metabolic processes and exposure to exogenous agents. tera.orgnih.gov

By exposing cells or organisms to a ¹³C-labeled potential carcinogen, any resulting DNA adducts formed from this exogenous source will carry the ¹³C label. IRMS can then distinguish these labeled adducts from structurally identical adducts that may have formed from endogenous processes, which will have the natural abundance of ¹³C. nih.govresearchgate.net This ability to differentiate between endogenous and exogenous sources of DNA damage is critical for accurate risk assessment of chemical carcinogens. tera.orgnih.gov The combination of stable isotope labeling with highly sensitive mass spectrometry, a methodology often termed SILMS (Stable Isotope Labeling and Mass Spectrometry), provides absolute quantification of DNA adducts from different origins. tera.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics, offering high sensitivity and specificity for the analysis of complex biological mixtures. When used with ¹³C-labeled precursors like 2'-Deoxyadenosine-3'-¹³C Monohydrate, LC-MS/MS becomes a powerful technique for detailed metabolite profiling and the analysis of labeling patterns.

This approach allows researchers to trace the metabolic conversion of 2'-deoxyadenosine into its various downstream metabolites. Following the introduction of the ¹³C-labeled compound into a biological system, cell extracts can be analyzed by LC-MS/MS at different time points. The mass shift corresponding to the ¹³C label allows for the unambiguous identification and quantification of metabolites derived from the initial tracer. This provides a detailed map of the metabolic pathways involving 2'-deoxyadenosine and can reveal how these pathways are altered under different physiological or pathological conditions. nih.govresearchgate.net

For instance, studies have used LC-MS/MS to quantify various nucleosides and their metabolites in biological samples like urine and cells. nih.gov The use of stable isotope-labeled internal standards, which can include ¹³C-labeled versions of the analytes, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. A roadmap for interpreting the resulting ¹³C metabolite labeling patterns allows for the elucidation of relative pathway activities and qualitative changes in metabolic routes. nih.gov The analysis of the mass isotopologue distribution (MID) of a metabolite—the relative abundance of its different isotopically labeled forms—can provide detailed information about the metabolic fluxes through various pathways. nih.gov

Table 2: LC-MS/MS Analysis of ¹³C-Labeled Deoxyadenosine (B7792050) and its Metabolites

LC-MS/MS ApplicationInformation ObtainedSignificanceReference
Quantification of nucleosides and nucleotidesAccurate concentrations of 2'-deoxyadenosine and its phosphorylated forms in cells and biofluids.Essential for understanding purine (B94841) metabolism and its dysregulation in disease. nih.gov
Metabolite profilingIdentification and relative quantification of downstream metabolites of 2'-deoxyadenosine.Provides a snapshot of the metabolic pathways utilizing 2'-deoxyadenosine. researchgate.net
Labeling pattern analysisMass isotopologue distributions of metabolites, revealing the flow of the ¹³C label.Enables the determination of relative metabolic pathway activity and flux analysis. nih.gov
DNA adduct analysisDetection and quantification of specific ¹³C-labeled DNA adducts.Allows for the differentiation between endogenous and exogenous sources of DNA damage. nih.govresearchgate.net

Applications in Metabolic Pathway Tracing and Flux Analysis

Tracing Deoxyadenosine (B7792050) Metabolism and DNA Precursor Pathways

2'-Deoxyadenosine-3'-¹³C Monohydrate is particularly well-suited for investigating the metabolic fate of deoxyadenosine and the pathways that supply precursors for DNA synthesis. medchemexpress.comnih.gov Deoxyadenosine can be either salvaged to form nucleotides or catabolized. The ¹³C label allows for the quantitative dissection of these competing fates.

De novo synthesis pathways build nucleotides from simpler precursors like amino acids, bicarbonate, and formate. researchgate.net While 2'-Deoxyadenosine (B1664071) is primarily a substrate for the salvage pathway, its catabolism can contribute labeled carbon to the building blocks used in de novo synthesis.

When 2'-Deoxyadenosine-3'-¹³C is broken down, the labeled deoxyribose-phosphate can be catabolized via glycolysis, producing labeled intermediates such as glyceraldehyde-3-phosphate and pyruvate (B1213749). These intermediates can then enter other biosynthetic pathways. For instance, ¹³C-labeled CO₂, produced via the pyruvate dehydrogenase complex or the TCA cycle, can be re-incorporated into the purine (B94841) ring during de novo synthesis by carboxylation reactions. biorxiv.orgnih.gov Similarly, the carbon backbone of labeled glycolytic intermediates can contribute to the synthesis of amino acids like serine and glycine, which are themselves precursors for the de novo purine synthesis pathway. biorxiv.org

By tracking the appearance of ¹³C in newly synthesized purines and pyrimidines that did not arise from direct salvage, it is possible to quantify the contribution of nucleoside catabolism to the de novo synthesis precursor pools. Observing an M+1 isotopologue of adenosine (B11128) (where the label is in the purine ring, not the ribose) after administering the tracer would be strong evidence of this recycling. biorxiv.org

Nucleotide salvage pathways recycle pre-formed bases and nucleosides, which is an energy-efficient alternative to de novo synthesis. wikipedia.org 2'-Deoxyadenosine is a key substrate for these pathways. The primary route for its salvage involves phosphorylation to 2'-deoxyadenosine monophosphate (dAMP). This reaction is catalyzed by specific nucleoside kinases.

The main enzymes responsible for deoxyadenosine phosphorylation are adenosine kinase (AK) and deoxycytidine kinase (dCK). nih.gov Using 2'-Deoxyadenosine-3'-¹³C Monohydrate as a tracer allows for the direct measurement of the flux through this salvage pathway. The rate of appearance of labeled dAMP, dADP, and dATP in the cell directly reflects the combined activity of these kinases and subsequent phosphorylation steps.

This is a powerful tool for studying the regulation of DNA precursor synthesis. For example, researchers can investigate how the activity of the salvage pathway, measured by the incorporation of the ¹³C label, changes in response to different cellular conditions, such as cell cycle progression, DNA damage, or the presence of chemotherapeutic drugs that target nucleotide metabolism. nih.gov Comparing the flux in normal versus cancer cells, which often exhibit altered nucleotide metabolism, can reveal potential therapeutic targets. numberanalytics.com

Table 2: Expected Labeled Metabolites from 2'-Deoxyadenosine-3'-¹³C Monohydrate Tracer

Pathway Key Enzyme(s) Primary Labeled Product(s) Mass Isotopologue Significance
Nucleoside Salvage Deoxycytidine Kinase (dCK), Adenosine Kinase (AK) 2'-deoxyadenosine monophosphate (dAMP) M+1 Measures direct flux of deoxyadenosine salvage. nih.gov
Nucleoside Catabolism Purine Nucleoside Phosphorylase (PNP) Deoxyribose-1-phosphate M+1 Indicates entry into catabolic pathways.
Glycolysis Glycolytic enzymes Glyceraldehyde-3-phosphate, Pyruvate M+1 Traces carbon from the deoxyribose sugar into central metabolism. frontiersin.org
TCA Cycle Pyruvate Dehydrogenase, Citrate Synthase Citrate, Malate (B86768) M+1 Shows contribution of nucleoside-derived carbon to mitochondrial energy production. nih.gov
De Novo Purine Synthesis PRPS, ATIC, etc. Adenosine (from new synthesis) M+1 (in purine ring) Demonstrates recycling of ¹³CO₂ from catabolism into new purines. biorxiv.org

Investigation of Carbon Flux through Central Metabolism

While labeled glucose and glutamine are the most common tracers for studying central carbon metabolism, tracers like 2'-Deoxyadenosine-3'-¹³C Monohydrate can provide complementary information, specifically about the contribution of nucleotide catabolism to central metabolic pathways like glycolysis and the TCA cycle. nih.govnsf.gov

When not salvaged, deoxyadenosine is catabolized. The adenine (B156593) base is released, and the deoxyribose-1-phosphate is further metabolized. The enzyme phosphopentomutase converts it to deoxyribose-5-phosphate, which is then cleaved by deoxyriboaldolase into glyceraldehyde-3-phosphate (G3P) and acetaldehyde. The ¹³C label from the 3' position of the deoxyribose will be retained in the G3P molecule.

This labeled G3P then enters the lower part of the glycolytic pathway. By tracking the ¹³C label into downstream metabolites such as pyruvate, lactate, and acetyl-CoA, researchers can quantify the flux of carbon from nucleoside degradation into these central pathways. frontiersin.org This labeled acetyl-CoA can then enter the TCA cycle, leading to the appearance of ¹³C in TCA cycle intermediates like citrate, succinate, and malate. biorxiv.org Measuring the extent of this labeling provides a quantitative measure of how much the breakdown of nucleosides contributes to the cell's energy and biosynthetic needs, a process that can be particularly important in specific cell types or under certain pathological conditions like cancer. nih.gov

Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway Interactions

The deoxyribose component of 2'-Deoxyadenosine is synthesized from precursors generated in the pentose phosphate pathway (PPP). nih.gov The PPP is a crucial pathway that runs in parallel to glycolysis, and it is responsible for producing NADPH (essential for antioxidant defense and reductive biosynthesis) and the pentose sugars required for nucleotide synthesis. researchgate.netresearchgate.net

Using a tracer like 2'-Deoxyadenosine-3'-13C Monohydrate provides a direct method to probe the flux through the PPP. The label on the 3'-carbon of the deoxyribose ring originates from intermediates within the PPP. nih.gov By analyzing the isotopic enrichment of this and other related molecules, researchers can quantify the contribution of the PPP relative to glycolysis for glucose metabolism. researchgate.net This is particularly important as the balance between these two pathways is often altered in various diseases, including cancer. nih.gov

Table 1: Illustrative Labeling Patterns from Glucose via PPP and Glycolysis This table shows how different ¹³C-glucose tracers result in distinct labeling patterns in pentose-5-phosphate (P5P), a direct precursor for the ribose moiety of nucleotides. The specific labeling in 2'-Deoxyadenosine would reflect these initial patterns.

TracerPathwayLabeled Carbons in P5PResulting Information
[1-¹³C]glucoseOxidative PPPC1 is lost as ¹³CO₂; no label in P5PIndicates oxidative PPP activity
[2-¹³C]glucoseNon-oxidative PPPC1 and/or C3 of P5PTraces the rearrangement of carbons
[U-¹³C₆]glucoseGlycolysis & PPPAll 5 carbons are labeledMeasures overall glucose contribution

This table is a simplified representation to illustrate the principles of tracer analysis.

Tricarboxylic Acid (TCA) Cycle Contributions in Different Cellular Compartments

While the primary label of this compound is on the sugar moiety, its metabolic breakdown can lead to the entry of the ¹³C label into the central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle. The TCA cycle is a series of chemical reactions essential for cellular respiration and energy production, which takes place in the mitochondria. nih.govyoutube.com

When the labeled deoxyadenosine is catabolized, its carbon skeleton can be processed into intermediates that feed into the TCA cycle. For example, the ribose part can be converted to intermediates of glycolysis, like pyruvate, which can then be converted to acetyl-CoA and enter the TCA cycle. nih.gov The introduction of the ¹³C label into TCA cycle intermediates like citrate, succinate, or malate allows researchers to trace their origins and quantify the cycle's activity. nih.govresearchgate.net

A significant challenge in metabolic research is understanding the metabolic activities within different cellular compartments, such as the mitochondria and the cytosol. nih.gov Resolving compartment-specific fluxes is one of the more complex aspects of ¹³C-MFA. nih.gov Tracers that enter specific metabolic routes can help differentiate, for instance, between mitochondrial and cytosolic TCA cycle activities, providing a more detailed picture of cellular bioenergetics. nih.gov

Methodological Considerations for ¹³C-MFA in Diverse Biological Systems

The accuracy and reliability of ¹³C-MFA depend heavily on experimental design and data interpretation. capes.gov.br The choice of isotopic tracer is a critical consideration that ultimately determines the precision of the resulting flux map. nih.govnih.gov

Isotopic Steady State Determination in Cellular Systems

A fundamental assumption for many ¹³C-MFA studies is that the system is at an isotopic steady state. nih.govnih.gov An isotopic steady state is achieved when the enrichment of ¹³C in intracellular metabolites becomes constant over time, indicating that the labeling has fully equilibrated throughout the metabolic network. researchgate.net

To confirm that an isotopic steady state has been reached, researchers typically collect samples at multiple time points after introducing the labeled tracer. nih.gov If the measured isotopic labeling patterns are identical between later time points, the steady-state assumption is considered valid. nih.gov However, if the labeling is still changing, the system is in an isotopic non-stationary state. In such cases, more complex analytical approaches, known as isotopic non-stationary ¹³C-MFA (INST-MFA), are required for accurate flux determination. researchgate.netfrontiersin.org INST-MFA is particularly useful for systems with slow metabolic rates or for experiments where only short labeling times are feasible. researchgate.net

Challenges in Data Interpretation and Flux Resolution

Interpreting the data from ¹³C tracing experiments is not straightforward due to the complexity of metabolic networks. nih.gov The rearrangement of carbon atoms in biochemical reactions creates highly complex labeling patterns that cannot be interpreted intuitively. nih.gov Therefore, formal, model-based computational analysis is required to estimate fluxes from the measured data. nih.gov

Several challenges can affect the resolution and accuracy of the calculated fluxes:

Model Adequacy: The calculations are based on a predefined metabolic network model. If the model is incomplete and misses alternative metabolic pathways or unknown side-reactions, the resulting flux estimates may be inaccurate. sci-hub.se

Flux Resolution: Even with a correct model, it can be difficult to resolve fluxes through converging or parallel pathways. youtube.com The ability to distinguish between two different routes producing the same metabolite depends on using the right isotopic tracer that generates unique labeling patterns for each path. youtube.com

Compartmentation: As mentioned earlier, distinguishing metabolic activity in different cellular compartments (e.g., mitochondria vs. cytosol) is a major hurdle. nih.gov

Tracer Choice: There is no single universal tracer that is optimal for all metabolic pathways. nih.gov For example, ¹³C-glucose tracers are generally best for analyzing glycolysis and the PPP, whereas ¹³C-glutamine tracers often provide better resolution for the TCA cycle. nih.gov The use of multiple, parallel labeling experiments with different tracers can significantly improve the accuracy and scope of flux analysis. nih.govresearchgate.net

Table 2: Key Challenges in ¹³C-MFA and Mitigation Strategies

ChallengeDescriptionMitigation Strategy
Model Completeness The assumed metabolic network may not include all active pathways in the biological system. sci-hub.seVerify model against experimental data; perform goodness-of-fit statistical tests. sci-hub.se
Flux Resolvability Multiple pathways converge on the same metabolite, making it hard to distinguish their individual contributions. youtube.comUse rationally designed tracers or parallel labeling experiments to create distinct labeling patterns. nih.govnih.gov
Metabolic Compartmentation Intracellular metabolites exist in distinct pools (e.g., mitochondrial, cytosolic) that may not mix. nih.govEmploy cell fractionation techniques; use advanced models that account for compartmentation.
Isotopic State Assuming isotopic steady state when the system is still in a transient phase leads to errors. researchgate.netPerform time-course experiments to verify steady state; use INST-MFA if the system is non-stationary. nih.govresearchgate.net

Mechanistic Studies of Enzymatic Reactions Involving 2 Deoxyadenosine 3 13c Monohydrate

Substrate and Product Relationships in Nucleoside Metabolism

2'-Deoxyadenosine (B1664071) occupies a central position in purine (B94841) nucleoside metabolism, where it can be directed down several major pathways. researchgate.netoup.com The primary routes for its metabolism are phosphorylation, deamination, and to a lesser extent, glycosidic bond cleavage. researchgate.net

Phosphorylation: Catalyzed by deoxyribonucleoside kinases, this pathway converts 2'-deoxyadenosine into 2'-deoxyadenosine monophosphate (dAMP), which can be further phosphorylated to the di- and triphosphate forms (dADP and dATP) for incorporation into DNA. nih.gov

Deamination: Adenosine (B11128) deaminase irreversibly converts 2'-deoxyadenosine into 2'-deoxyinosine (B131508). nih.gov This product can then enter the purine salvage pathway.

Cleavage: A minor but detectable pathway involves the cleavage of the glycosidic bond, separating the adenine (B156593) base from the deoxyribose sugar. researchgate.net

The use of 2'-Deoxyadenosine-3'-13C Monohydrate is particularly valuable in these studies. Since the 13C label is on the sugar moiety, it allows for the unambiguous tracking of the deoxyribose part of the molecule, distinguishing its fate from that of the adenine base. This helps quantify the relative flux through phosphorylation (where the labeled sugar is retained in deoxyadenonucleotides) versus deamination followed by cleavage (where the labeled sugar could be recycled or degraded).

Enzymatic Deamination Mechanisms (e.g., Adenosine Deaminase)

The enzymatic deamination of 2'-deoxyadenosine is a key metabolic reaction catalyzed by adenosine deaminase (ADA). oup.comsigmaaldrich.com This enzyme is crucial for purine metabolism and the proper function of the immune system. youtube.com ADA catalyzes the irreversible hydrolytic deamination of 2'-deoxyadenosine to form 2'-deoxyinosine and ammonia. nih.gov There are two main isoforms of this enzyme, ADA1 and ADA2, which are found in various tissues and cellular compartments. sigmaaldrich.com ADA1 is widely expressed, particularly in lymphocytes and macrophages, while ADA2 is found predominantly in plasma. sigmaaldrich.com

Kinetic studies are fundamental to understanding the regulation of adenosine deaminase. The activity of ADA can be modulated by various inhibitors, which are often structurally related to its natural substrate, adenosine. These inhibitors can be used as tools to study the enzyme's mechanism and physiological role. For example, deoxycoformycin is a potent inhibitor of ADA used experimentally to block the deamination pathway, thereby increasing the intracellular concentration of 2'-deoxyadenosine and its phosphorylated derivatives. medchemexpress.comnih.gov

Studies on ADA from bovine spleen have quantified the inhibitory effects of several substrate and product analogs. These molecules typically act as competitive inhibitors, binding to the active site and preventing the substrate from binding. The inhibition constants (Kᵢ) provide a measure of the inhibitor's potency.

InhibitorInhibition TypeKᵢ (mM)Source
AdenineCompetitive0.17 nih.gov
PhenylhydrazineCompetitive0.25 nih.gov
2-AminopurineCompetitive0.33 nih.gov
InosineCompetitive0.35 nih.gov
PurineCompetitive1.1 nih.gov
4-AminopyrimidineCompetitive1.3 nih.gov
4-HydroxypyridineCompetitive1.4 nih.gov
4-AminopyridineCompetitive1.8 nih.gov

The binding of a substrate to an enzyme's active site is governed by precise structural and chemical complementarity. libretexts.org The active site of adenosine deaminase is composed of a unique arrangement of amino acid residues that creates a specific environment for recognizing and binding adenosine and 2'-deoxyadenosine. libretexts.org

Research indicates that ADA has very stringent requirements for substrate binding. nih.gov Any significant alteration to the structure of the adenosine molecule can result in a loss of important interactions with the enzyme, reducing or eliminating its ability to bind and catalyze the reaction. nih.gov Key interactions involve the purine ring, the ribose sugar, and the 6-amino group that undergoes deamination. The induced-fit model suggests that upon binding, both the enzyme and the substrate may undergo slight conformational changes to achieve an optimal arrangement for catalysis. libretexts.org Studies using various analogs of 2'-deoxyadenosine have helped map the critical functional groups and spatial arrangements necessary for effective binding to the ADA active site. researchgate.net

Phosphorylation and Dephosphorylation Pathways

The phosphorylation and dephosphorylation of 2'-deoxyadenosine are reversible processes that regulate the pool of deoxyadenonucleotides available for DNA synthesis and other cellular functions. researchgate.netnih.gov Phosphorylation is the addition of a phosphate (B84403) group, catalyzed by kinases, while dephosphorylation is the removal of a phosphate group, catalyzed by nucleotidases or phosphatases. nih.govrsc.org

2'-Deoxyadenosine is phosphorylated sequentially by specific kinases to yield 2'-deoxyadenosine 5'-monophosphate (dAMP), 2'-deoxyadenosine 5'-diphosphate (dADP), and finally 2'-deoxyadenosine 5'-triphosphate (dATP). Conversely, these phosphorylated forms can be dephosphorylated back to 2'-deoxyadenosine. nih.gov This cycle is critical for maintaining cellular energy balance and providing the building blocks for DNA replication. oup.com

Kinases exhibit a high degree of substrate specificity to ensure the fidelity of cellular signaling and metabolic pathways. csu.edu.au This specificity is determined by the three-dimensional structure of the kinase's active site, which recognizes not only the substrate to be phosphorylated but also the surrounding amino acid sequence in the case of protein kinases. csu.edu.aunih.gov

Deoxyribonucleoside kinases (dNKs) are the enzymes responsible for the initial phosphorylation of deoxyribonucleosides. nih.gov The specificity of these enzymes varies. For instance, deoxycytidine kinase (dCK) can phosphorylate deoxycytidine, deoxyadenosine (B7792050), and deoxyguanosine, while deoxyguanosine kinase (dGK) is more specific to purine deoxyribonucleosides. Structural and kinetic studies of dNKs from various organisms, including bacteria, have provided insight into the amino acid residues that determine which nucleoside can bind and be phosphorylated. nih.gov Comparing the kinetic parameters of a given kinase with different substrates reveals its preference and specificity.

EnzymeSubstrateRelative Activity (%)Comments
Human Deoxycytidine Kinase (dCK)Deoxycytidine100Primary substrate
2'-Deoxyadenosine ~50-60Efficiently phosphorylated
Deoxyguanosine~40-50Also a substrate
Human Deoxyguanosine Kinase (dGK)Deoxyguanosine100Primary substrate
2'-Deoxyadenosine ~20-30Less efficient substrate than dG

Note: The relative activities are approximate and can vary based on experimental conditions.

Nucleotidases are a group of enzymes that catalyze the hydrolysis of nucleoside monophosphates into their corresponding nucleosides and an orthophosphate group. rsc.org They play a crucial role in the purine salvage pathway and in regulating the size of the intracellular nucleotide pool. rsc.orgmdpi.com These enzymes are broadly classified based on their subcellular location and substrate preference. rsc.org

Cytosolic 5'-nucleotidases are important for dephosphorylating dAMP back to 2'-deoxyadenosine. nih.gov This action counteracts the activity of deoxyribonucleoside kinases and helps maintain a balanced supply of deoxynucleotides, which is critical for high-fidelity DNA replication. rsc.org The activity of some nucleotidases is subject to complex regulation. For example, a purine 5'-nucleotidase found in human erythrocytes is strongly stimulated by ATP and glycerate 2,3-bisphosphate. nih.gov This stimulation decreases the Michaelis constant (Km) and increases the maximum reaction velocity (Vmax), thereby enhancing the dephosphorylation of purine monophosphates like IMP and GMP, and to a lesser extent, dAMP. nih.gov Studies on mutant cell lines with elevated 5'-nucleotidase activity have confirmed the enzyme's importance in the metabolism of purine deoxyribonucleosides. nih.gov

Role in Ribonucleotide Reductase Inhibition Studies

Ribonucleotide Reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the synthesis of DNA precursors. mit.edunih.govnih.gov The catalytic mechanism of Class I RNRs involves the generation of a transient thiyl radical, which then abstracts a hydrogen atom from the 3'-position of the ribose moiety of the nucleotide substrate. mit.edunih.gov This initiates a series of radical-mediated transformations, including the formation of a proposed 3'-ketodeoxynucleotide intermediate, ultimately leading to the reduction of the 2'-hydroxyl group. mit.edu

The use of isotopically labeled substrates is a cornerstone of mechanistic enzymology, and 2'-Deoxyadenosine-3'-¹³C Monohydrate is a prime candidate for probing the RNR mechanism. The ¹³C label at the 3'-position offers a unique spectroscopic window into the chemical events occurring at this critical site. Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to monitor the fate of the 3'-carbon during the catalytic cycle. nih.gov

While direct studies specifically citing the use of 2'-Deoxyadenosine-3'-¹³C Monohydrate in RNR inhibition are not prevalent in the reviewed literature, the extensive use of other isotopically labeled analogs provides a strong basis for its utility. For instance, studies with 2'-azido-2'-deoxyuridine-5'-diphosphate (N3UDP) and 2'-deoxy-2',2'-difluorocytidine-5'-diphosphate (dFdCDP) have been instrumental in providing evidence for the 3'-ketodeoxynucleotide intermediate. mit.edu The introduction of a ¹³C label at the 3' position of a deoxyadenosine analog would allow for highly sensitive detection of changes in the chemical environment of this carbon, providing direct evidence for the formation of radical or keto intermediates.

Inhibition studies with 2'-substituted deoxycytidine analogs have demonstrated their potential to act as powerful inhibitors of RNR after intracellular phosphorylation. nih.gov 2'-Deoxyadenosine itself, lacking the 2'-hydroxyl group, cannot be a substrate for reduction but can still bind to the active site and potentially act as a competitive inhibitor. The presence of the 3'-¹³C label would not significantly alter its inhibitory properties but would be invaluable for characterizing the enzyme-inhibitor complex. NMR studies on the ¹³C-labeled inhibitor bound to RNR could reveal details about the conformation of the inhibitor in the active site and its interactions with key amino acid residues.

Table 1: Potential Applications of 2'-Deoxyadenosine-3'-¹³C Monohydrate in RNR Mechanistic Studies

Analytical Technique Information Gained Rationale
¹³C NMR Spectroscopy- Structural details of the enzyme-inhibitor complex- Detection of intermediate speciesThe ¹³C chemical shift is highly sensitive to the local electronic environment, allowing for the characterization of binding and any transient chemical modifications at the 3'-position. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy- Detection and characterization of radical intermediatesIf a radical is formed at the 3'-position, hyperfine coupling to the ¹³C nucleus would provide definitive evidence of its location and electronic structure.
Kinetic Isotope Effect (KIE) Studies- Elucidation of rate-determining stepsWhile 2'-deoxyadenosine is not a substrate, modified versions that can undergo slow reaction could reveal the energetic importance of bond cleavage at the 3'-position.

S-Adenosyl-L-Homocysteine Hydrolase (SAHH) Inhibition Mechanisms

S-Adenosyl-L-Homocysteine Hydrolase (SAHH) is a crucial enzyme in cellular methylation pathways. It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and L-homocysteine. nih.govasm.org This reaction is vital for preventing the feedback inhibition of methyltransferases by SAH. The catalytic mechanism of SAHH involves the oxidation of the 3'-hydroxyl group of the adenosine moiety of SAH by a tightly bound NAD+ cofactor, forming a 3'-keto intermediate. nih.gov

The presence of the 3'-hydroxyl group is therefore essential for the catalytic activity of SAHH. Analogs of adenosine that lack this group, such as 2'-deoxyadenosine, cannot be oxidized at the 3'-position and consequently act as inhibitors of the enzyme. nih.govescholarship.org 2'-Deoxyadenosine-3'-¹³C Monohydrate falls into this class of inhibitors. While it cannot be processed catalytically, it can bind to the active site of SAHH, acting as a competitive inhibitor.

The ¹³C label at the 3'-position of 2'-deoxyadenosine monohydrate serves as a valuable tool for studying the enzyme-inhibitor interactions in detail. ¹³C NMR spectroscopy can be used to monitor the binding of the labeled inhibitor to SAHH. Changes in the ¹³C chemical shift upon binding can provide information about the conformation of the inhibitor within the active site and its proximity to specific amino acid residues.

Furthermore, kinetic studies using the ¹³C-labeled compound can provide precise measurements of its inhibitory potency (Ki). While the isotopic label itself is not expected to significantly alter the Ki value, its utility in spectroscopic analysis makes it a superior tool for mechanistic investigations compared to its unlabeled counterpart. Studies with various adenosine analogs have shown a range of inhibitory activities against SAHH, and understanding the structural basis for these differences is key to designing more potent and specific inhibitors. nih.gov

Table 2: Research Findings on the Inhibition of SAHH by Adenosine Analogs

Inhibitor Type of Inhibition Key Mechanistic Feature Reference
3'-Deoxyadenosine AnalogsCompetitiveLack of the 3'-hydroxyl group prevents oxidation by NAD+, blocking the catalytic cycle. nih.gov
3-DeazaadenosineGeneral Methylation InhibitorBlocks SAHH, leading to the suppression of inflammatory responses. nih.gov
5'-DeoxyadenosineSubstrate AnalogCan be oxidized by the enzyme to yield 3'-keto-5'-deoxyadenosine, providing insight into the formation of the 3'-keto intermediate. nih.gov
Adenosine DialdehydeIrreversible InhibitorUsed to study the effects of SAHH inhibition on cellular processes. nih.gov

The investigation of 2'-Deoxyadenosine-3'-¹³C Monohydrate in the context of SAHH inhibition allows for a detailed characterization of the binding event and the structural requirements for ligand recognition by the enzyme. This knowledge is instrumental in the rational design of novel SAHH inhibitors for therapeutic applications, such as antiviral and anticancer agents. nih.gov

Research Applications in Nucleic Acid Chemistry and Biology

Incorporation into DNA for Structural and Dynamic Probes

The site-specific incorporation of 13C-labeled nucleosides, such as 2'-Deoxyadenosine-3'-13C Monohydrate, into DNA oligonucleotides is a crucial technique for elucidating the structural and dynamic properties of DNA. nih.gov Isotope labeling is a prerequisite for many relaxation-based NMR experiments that study the kinetics of molecular motion, which can range from nanoseconds to hours. nih.gov While uniform labeling with 13C and 15N is common, atom-specific isotope placement is particularly advantageous for dynamic studies, as it creates isolated spin pairs with simpler relaxation behaviors. nih.gov Both chemical synthesis using phosphoramidite (B1245037) chemistry and enzymatic methods are employed to create these labeled DNA molecules. nih.govisotope.com

NMR spectroscopy of nucleic acids containing these labels provides invaluable data on their three-dimensional structures and their interactions with other molecules like proteins. isotope.com The ability to introduce isotopes like 13C, 15N, or 2H is fundamental to these studies. nih.gov

The fidelity of DNA polymerases—their ability to accurately replicate a DNA template—is essential for maintaining genome integrity. nih.govnih.gov High-fidelity polymerases, like human polymerase δ (pol δ), have proofreading mechanisms to correct errors. nih.gov Studies using DNA templates containing modified or damaged bases, which can be tracked using isotopic labeling, help to elucidate how these enzymes interact with and bypass such lesions. nih.gov

Research has shown that the ability of a high-fidelity polymerase holoenzyme to insert a nucleotide opposite a lesion and to extend the chain past it can vary significantly, from 0% to 100%, depending on the specific type of DNA damage. nih.gov For instance, when encountering certain alkylated lesions like 3-methyl-2′-deoxycytidine, the pol δ holoenzyme may stall after inserting a nucleotide, with its proofreading activity restricting further progression. nih.gov In contrast, for other types of lesions, proofreading can actually promote the polymerase's progression. nih.gov The use of nucleotide analogs, such as 2'-chloro-2'-deoxyadenosine (B1605300), incorporated into DNA templates has been shown to inhibit the rate and extent of DNA synthesis by various DNA polymerases, causing them to pause at or near the site of the analog. nih.gov These findings highlight the complex interplay between the DNA template, the incoming nucleotide, and the polymerase's active site, which governs the efficiency and accuracy of DNA replication. nih.govnih.gov

The interaction between DNA and proteins is fundamental to virtually all aspects of genome function, including replication, transcription, and repair. thermofisher.com Isotope labeling of DNA with compounds like this compound is a key strategy for investigating these interactions and the resulting conformational changes in the nucleic acid. nih.gov Heteronuclear NMR spectroscopy, empowered by 13C and 15N labeling, can be used to study the structure of DNA when bound to a protein. nih.gov These experiments can reveal that the DNA adopts a well-defined, stable structure upon binding to its protein partner. nih.gov

Table 1: Techniques for Studying DNA Interactions Using Labeled Nucleotides

Technique Application Finding Citation
NMR Spectroscopy Determining DNA structure and dynamics upon protein binding. Reveals the adoption of stable, well-defined DNA structures in complex with proteins. nih.gov
Transferred NOE (TRNOE) Characterizing the conformation of enzyme-bound nucleosides. Can show that ligands adopt specific sugar puckers (e.g., South-type) in a binding site. rsc.org
X-ray Crystallography Analyzing the geometry of the DNA backbone in naked and complexed DNA. Shows that DNA-protein interactions broaden the conformational space of DNA beyond standard A/B/Z forms. datmos.org
Chromatin Immunoprecipitation (ChIP) Monitoring DNA-protein interactions within living cells. Allows for the analysis of transcription factor binding and histone modifications in a cellular context. thermofisher.com

Investigation of DNA Damage and Repair Mechanisms

DNA is constantly under assault from both endogenous metabolic byproducts and exogenous agents, leading to damage. nih.gov Free radicals, in particular, can induce what is known as oxidative DNA damage, which is implicated in carcinogenesis and aging. nih.govresearchgate.net The use of isotopically labeled DNA precursors allows for the precise tracking and quantification of specific types of DNA damage and the elucidation of the mechanisms by which cells repair this damage. nih.gov

Free radicals, such as the highly reactive hydroxyl radical, can damage DNA by reacting with both the bases and the sugar backbone. nist.gov These reactions involve the addition of the radical to the double bonds of the heterocyclic bases or the abstraction of a hydrogen atom from the deoxyribose sugar. nist.govwikipedia.org This initial attack leads to the formation of various radical intermediates, which undergo further reactions to yield a wide array of damage products. nist.gov These products include modified bases, strand breaks, and more complex lesions like 8,5'-cyclopurine-2'-deoxynucleosides and DNA-protein cross-links. nist.gov

One significant lesion formed from the oxidative attack on 2'-deoxyadenosine (B1664071) is 8,5'-(S)-cyclo-2'-deoxyadenosine. researchgate.net This bulky lesion is formed when a radical abstracts a hydrogen atom from the C5' position of the deoxyribose sugar, leading to a covalent bond between the C5' of the sugar and the C8 position of the adenine (B156593) base. researchgate.netnih.gov The formation of such lesions can block the activity of DNA and RNA polymerases. researchgate.net Analytical techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) are critical for identifying and quantifying these diverse damage products in cellular DNA. nih.govnih.gov The use of isotope-labeled internal standards is essential in these methods for accurate quantification. nih.gov

To maintain genomic stability, cells have evolved sophisticated DNA repair pathways to remove lesions. nih.gov The specific pathway employed often depends on the nature of the damage. Bulky lesions that distort the DNA helix, such as 8,5'-cyclo-2'-deoxyadenosine, are typically recognized and removed by the Nucleotide Excision Repair (NER) pathway. researchgate.netscilit.com Studies using cell extracts have confirmed that this specific oxidative lesion is a substrate for NER and not for the base excision repair pathway. researchgate.net The inability to repair such lesions, as seen in genetic disorders like xeroderma pigmentosum where NER is defective, can have severe biological consequences. researchgate.net

The process of DNA repair itself can be a subject of study. Research has shown that the inhibition of DNA repair can be induced by certain compounds. For example, the combination of 2'-deoxycoformycin (B8070352) and deoxyadenosine (B7792050) can inhibit the repair of DNA strand breaks caused by irradiation. nih.gov This inhibition is linked to the phosphorylation of deoxyadenosine to deoxyadenosine triphosphate (dATP) and the subsequent imbalance of the other deoxynucleotide triphosphate pools, which are necessary for the resynthesis step of DNA repair. nih.gov

Table 2: Repair of Oxidatively Damaged Deoxyadenosine

DNA Lesion Primary Repair Pathway Key Research Finding Citation
8,5'-(S)-cyclo-2'-deoxyadenosine Nucleotide Excision Repair (NER) This bulky lesion is repaired by NER, not base excision repair, and its presence can block gene expression. researchgate.netscilit.com
Irradiation-induced strand breaks Multiple (including Base Excision Repair and Strand Break Repair) Repair can be inhibited by 2'-deoxyadenosine in combination with 2'-deoxycoformycin, which perturbs dNTP pools. nih.gov

Studies on DNA Replication Processes

DNA replication is the fundamental process by which a cell duplicates its genome. The use of stable isotope-labeled precursors to DNA, such as labeled 2'-deoxyadenosine, provides a non-toxic, non-radioactive method to measure the rate of DNA synthesis. tandfonline.com By incorporating these labeled building blocks into newly synthesized DNA, researchers can quantify cell proliferation in various experimental systems. tandfonline.com

The efficiency of incorporation can vary depending on the labeled precursor used. tandfonline.com Studies comparing different labeled molecules, like [U-13C]-glucose and [U-13C, 15N]-thymidine, show that different deoxynucleosides within the DNA can exhibit different levels of enrichment. tandfonline.com Furthermore, the presence of modified nucleotides within a DNA template can significantly impact the replication process. When an analog like 2'-chloro-2'-deoxyadenosine is incorporated into a DNA template strand, it can inhibit the synthesis of the daughter strand by DNA polymerases. nih.gov This inhibition often manifests as distinct pausing of the polymerase enzyme before or just after the site of the modified base, suggesting that such residues in cellular DNA can act as blocks to replication and contribute to cytotoxicity. nih.gov

Emerging Methodologies and Future Research Directions

Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Mapping

The convergence of stable isotope labeling with high-resolution imaging technologies is revolutionizing our ability to visualize metabolic processes within the complex architecture of tissues and even single cells. Mass Spectrometry Imaging (MSI), especially Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), is a key technique in this domain. nih.gov By administering a 13C-labeled tracer like 2'-Deoxyadenosine-3'-13C, researchers can follow the incorporation of the heavy isotope into various downstream metabolites. MSI then maps the spatial distribution of these labeled molecules in situ, providing a snapshot of metabolic activity across different regions of a tissue sample. nih.govnih.gov

This approach offers unparalleled insights into metabolic heterogeneity, which is often lost in traditional metabolomics studies that rely on bulk tissue homogenates. nih.gov For instance, in studies of developing plant embryos, MSI combined with 13C-labeling has revealed differing metabolic flux patterns between the cotyledons and the embryonic axis. nih.gov Similarly, in maize root tips, this technique has shown distinct localization of metabolites, with a high abundance of amino acids in the meristem and specific lipids localized to epidermal cells. nih.gov The ability to trace the flow of the 13C label from a precursor like 2'-deoxyadenosine (B1664071) through various biosynthetic pathways provides critical information on metabolic flux with cellular resolution. nih.gov

The workflow for such an experiment typically involves:

Administering the 13C-labeled substrate (e.g., [U-13C]-glucose to trace general metabolism or a specific labeled nucleoside for DNA synthesis pathways) to the biological system. nih.gov

Preparing tissue sections for analysis. nih.gov

Acquiring mass spectrometry data by rastering a laser across the tissue surface. nih.gov

Generating ion images for the unlabeled precursor and its labeled isotopologues to visualize metabolic activity. nih.gov

This integration of isotopic tracing and imaging is a powerful tool for understanding the complex spatiotemporal dynamics of metabolism in both health and disease.

High-Throughput Screening Platforms for Mechanistic Biochemical Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of chemical compounds for biological activity. nih.gov The incorporation of stable isotope-labeled compounds, such as 2'-Deoxyadenosine-3'-13C Monohydrate, into HTS platforms offers a sophisticated method for elucidating the mechanisms of action of potential drug candidates. These platforms can be broadly categorized into biochemical and cell-based assays. nih.gov

In biochemical HTS , labeled nucleosides can be used to directly probe enzyme activity. For example, in screening for inhibitors of nucleoside kinases or polymerases, 2'-Deoxyadenosine-3'-13C could serve as a substrate. The enzymatic reaction would incorporate the labeled moiety into a product, which can be detected and quantified by mass spectrometry. This allows for a highly specific and sensitive readout of enzyme inhibition, superior to some indirect methods. nih.gov

In cell-based HTS , cells are treated with a library of compounds, and the effect on a specific cellular process is measured. nih.gov Using a labeled nucleoside like 2'-Deoxyadenosine-3'-13C allows researchers to trace the flux through DNA synthesis and repair pathways. By quantifying the incorporation of the 13C label into the genomic DNA of cells treated with different compounds, one can identify drugs that specifically disrupt nucleotide metabolism or DNA replication, which are key targets in cancer therapy. nih.gov This approach provides a more direct and mechanistic understanding than simple cell viability assays. nih.gov

The integration of isotopic tracers into HTS workflows, summarized in the table below, enhances the quality of data and provides deeper mechanistic insights at the earliest stages of drug discovery.

Assay TypeApplication of 13C-Labeled NucleosidePotential Discovery
Biochemical Assay Serve as a direct substrate for a target enzyme (e.g., kinase, polymerase).Identification of specific enzyme inhibitors by tracking the formation of a labeled product.
Cell-Based Assay Trace the flux of the nucleoside into DNA synthesis pathways.Discovery of compounds that modulate nucleotide metabolism or DNA replication within a cellular context.
Phenotypic Screening Act as a probe to understand the metabolic state changes induced by a hit compound.Elucidation of the mechanism of action for compounds identified in phenotypic screens.

Advanced Computational Modeling and Simulation of Isotopic Flux Data

The data generated from experiments using 13C-labeled tracers are often complex, requiring sophisticated computational tools for interpretation. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses the patterns of isotope incorporation in downstream metabolites to calculate the rates (fluxes) of intracellular biochemical reactions. nih.govnih.gov This method combines experimental isotopic labeling with mathematical modeling to provide a quantitative map of cellular metabolism. nih.govyoutube.com

The general workflow of 13C-MFA involves several key steps:

Experimental Design: Selecting the optimal 13C-labeled tracer to precisely resolve the fluxes of interest. The choice of tracer has a significant impact on the precision of the estimated fluxes. researchgate.net

Tracer Experiment: Culturing cells or organisms with the 13C-labeled substrate. nih.gov

Isotopic Labeling Measurement: Measuring the mass isotopomer distributions (the relative abundances of molecules with different numbers of 13C atoms) of key intracellular metabolites using techniques like mass spectrometry or NMR. nih.gov

Flux Estimation: Using a computational algorithm to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns. nih.govnih.gov This involves minimizing the difference between the measured data and the data simulated by the metabolic model. nih.gov

Statistical Analysis: Evaluating the goodness-of-fit and determining the confidence intervals for the estimated fluxes. researchgate.net

Advanced approaches such as Isotopically Nonstationary MFA (INST-MFA) have been developed to analyze data from experiments where isotopic steady-state has not been reached, which is particularly useful for studying mammalian cells with slower metabolism. nih.gov These computational models can integrate large datasets from multiple tracer experiments to build a single, comprehensive model of metabolism, improving the precision and reliability of flux determination. nih.gov By using 2'-Deoxyadenosine-3'-13C, researchers can specifically probe the fluxes related to deoxynucleoside salvage and DNA synthesis, providing critical data to constrain these pathways within whole-cell metabolic models.

Development of Novel 13C-Labeled Nucleoside Derivatives for Targeted Research Probes

While commercially available labeled compounds like 2'-Deoxyadenosine-3'-13C are valuable, there is a growing demand for novel, custom-synthesized nucleoside derivatives with specific labeling patterns for specialized applications. nih.gov The chemical or chemoenzymatic synthesis of nucleosides with site- and atom-specific 13C labels allows researchers to design highly targeted probes for investigating complex biological questions, particularly in the field of structural biology. nih.govresearchgate.netresearchgate.net

For example, in Nuclear Magnetic Resonance (NMR) spectroscopy, uniform 13C labeling of a large DNA or RNA molecule leads to complex spectra due to scalar coupling interactions between adjacent 13C atoms. nih.govnih.gov Synthesizing a DNA strand with a nucleoside that is labeled only at a single, specific carbon position (e.g., the C8 of a purine (B94841) or the C1' of the ribose) creates an isolated spin system. nih.gov This simplifies the NMR spectra and relaxation behavior, enabling the study of molecular dynamics, such as the transient formation of alternative base-pairing structures like Hoogsteen base pairs, which are important for protein recognition and genome stability. nih.gov

Recent synthetic strategies have focused on:

Chemoenzymatic approaches: Combining chemical synthesis of a labeled nucleobase with enzymatic coupling to a ribose moiety to produce labeled nucleosides in high yield. researchgate.net

Multi-labeled compounds: Synthesizing pyrimidine (B1678525) nucleosides that are fully labeled with both 13C and 15N, starting from 13C-glucose. nih.gov

Site-specific labeling: Developing methods to introduce a 13C tag at a specific position, such as the 6-position of pyrimidines or the 8-position of purines, to facilitate resonance assignment in complex nucleic acid structures. nih.gov

These custom-designed probes are instrumental in advancing our understanding of nucleic acid structure, dynamics, and interaction with other biomolecules. nih.govurfu.ru

Application in Quantitative Proteomics and Metabolomics through Isotopic Tracing

Stable isotope labeling is a foundational technique for quantitative analysis in both metabolomics and proteomics. The use of 13C-labeled precursors like 2'-Deoxyadenosine-3'-13C provides a powerful means to trace metabolic pathways and quantify the abundance and turnover of biomolecules.

In Metabolomics: Isotopic tracing with 13C-labeled compounds is used to follow the fate of specific atoms through metabolic networks. youtube.com By supplying 2'-Deoxyadenosine-3'-13C to cells, researchers can use mass spectrometry to track the incorporation of the 13C label into deoxyadenosine (B7792050) triphosphate (dATP) and subsequently into DNA. This allows for the direct measurement of the flux through the nucleoside salvage pathway. Furthermore, analyzing the labeling patterns of other related metabolites can reveal the interconnectedness of different metabolic pathways. researchgate.net Automated workflows are being developed to identify labeled nucleosides and their modifications from complex LC-MS/MS datasets, enhancing the throughput of these studies. nih.gov

In Quantitative Proteomics: While amino acids are the most common tracers in quantitative proteomics, the metabolic state of the cell, which can be probed by labeled nucleosides, profoundly influences the proteome. nih.govresearchgate.net Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) use labeled amino acids to create a "heavy" proteome that serves as an internal standard for quantification. ckgas.com By combining SILAC with 13C nucleoside tracing, one could investigate how perturbations in DNA metabolism affect protein expression profiles. For example, one could quantify changes in the expression of proteins involved in DNA repair or replication in response to drug-induced nucleotide pool imbalances, which are traced using the labeled deoxyadenosine. This integrated 'omics' approach provides a more holistic view of cellular responses to stimuli, linking metabolic flux with changes in protein expression. nih.govcolumbia.edu

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic enrichment and chemical purity of 2'-Deoxyadenosine-3'-13C Monohydrate?

  • Methodology :

  • Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 269.26 (accounting for the monohydrate and ¹³C label) and isotopic abundance (99% atom ¹³C at the 3' position) .
  • Perform ¹³C NMR to validate the site-specific labeling; the 3'-¹³C carbon should exhibit a distinct shift (~70–85 ppm for deoxyribose carbons) compared to unlabeled analogs .
  • HPLC with UV detection (λ = 260 nm) assesses purity (>98%), with retention time cross-referenced against unlabeled standards .

Q. What solvents and conditions are optimal for dissolving this compound in experimental setups?

  • Methodology :

  • Dissolve in warm water (40–50°C) to achieve concentrations up to 100 mM, as the monohydrate form enhances aqueous solubility compared to the anhydrous form .
  • For organic-phase reactions, use DMSO or methanol (slight solubility at 25°C) with sonication for 10–15 minutes .
  • Avoid prolonged heating >60°C to prevent decomposition of the ¹³C-labeled sugar moiety .

Q. How should researchers store this compound to ensure long-term stability?

  • Methodology :

  • Store at 2–8°C in airtight, light-protected vials to minimize hydrolysis and isotopic exchange .
  • Pre-dry the compound under vacuum (24 hours, 25°C) before use in anhydrous reactions to remove water of crystallization .

Advanced Research Questions

Q. How can this compound be used to track nucleotide metabolism in DNA repair studies?

  • Methodology :

  • Incorporate the compound into radiolabeled or fluorescently tagged DNA probes to monitor repair kinetics via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The ¹³C label enables differentiation from endogenous nucleotides in metabolic pathways .
  • Pair with kinetic isotope effect (KIE) analysis to study enzyme specificity (e.g., DNA polymerases) for labeled vs. unlabeled substrates .

Q. What experimental designs address isotopic dilution when using this compound in metabolic flux analysis?

  • Methodology :

  • Use pulse-chase experiments with labeled nucleotides to trace incorporation into nascent DNA. Normalize data using stable isotope-resolved metabolomics (SIRM) to correct for dilution by endogenous pools .
  • Optimize cell culture media to exclude competing unlabeled nucleosides, ensuring >90% isotopic enrichment in target pathways .

Q. How does the hydration state of 2'-Deoxyadenosine-3'-13C affect its stability in buffer systems at varying pH?

  • Methodology :

  • Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC-UV and confirm structural integrity with ¹³C NMR .
  • The monohydrate form shows greater stability in neutral pH (6–8), while acidic conditions (pH <5) accelerate hydrolysis of the glycosidic bond .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

  • Resolution :

  • Discrepancies arise from hydration state (monohydrate vs. anhydrous) and temperature. For example, solubility in water increases significantly at 50°C (100 mM) compared to 25°C (20 mM) .
  • Organic solvent compatibility (e.g., DMSO) may depend on residual moisture; pre-drying improves solubility .

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